molecular formula C17H12FN3O3S2 B2858582 N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 868238-87-3

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B2858582
CAS RN: 868238-87-3
M. Wt: 389.42
InChI Key: HUHKHUNHOARFAF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a benzodioxole ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The fluorophenyl group, the thiadiazole ring, and the benzodioxole ring are likely to contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For instance, the thiadiazole ring might undergo reactions with electrophiles, and the fluorine atom on the phenyl ring could potentially be displaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the nature of its functional groups, and its stereochemistry. Unfortunately, without more specific information, it’s difficult to predict these properties .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . Although the specific compound has not been directly studied for these properties, it’s plausible that it could exhibit similar effects due to its structural similarity.

Antibacterial Activity

A series of compounds derived from indole-3-acetic acid, which includes 1,3,4-thiadiazole, thioether, and amide moieties, were designed and evaluated for their in vitro antibacterial activity . Among these, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide demonstrated the best inhibition rate against Pseudomonas syringae pv. actinidiae .

Antifungal Activity

Indole derivatives have also been found to possess antifungal properties . Given the structural similarities, it’s possible that the compound you’re interested in could also have antifungal applications.

Cytotoxic Activity

1,3,4-Thiadiazole derivatives have been studied for their cytotoxic activity . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Potential Applications in Cancer Research

The compound N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide, which is structurally similar to the compound , has been studied for its potential applications in scientific research. This compound has been shown to exhibit biological activity against certain types of cancer cells.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Given the interesting structure of this compound and the known biological activities of similar compounds, it could be a promising candidate for further study. Future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S2/c18-12-4-2-1-3-11(12)8-25-17-21-20-16(26-17)19-15(22)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHKHUNHOARFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

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